
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline
概要
説明
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, also known as APQ, is a chemical compound that has been studied for its potential use in scientific research. APQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C (PKC), Akt, and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in lab experiments is its ability to inhibit the growth and metastasis of tumors in animal models, which may be useful in the development of new cancer therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
科学的研究の応用
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
特性
CAS番号 |
122009-54-5 |
|---|---|
分子式 |
C20H28N4O |
分子量 |
340.5 g/mol |
IUPAC名 |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H28N4O/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3 |
InChIキー |
SILQTPIQCRBVFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
正規SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
その他のCAS番号 |
122009-54-5 |
同義語 |
2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline 2-APPOQ |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

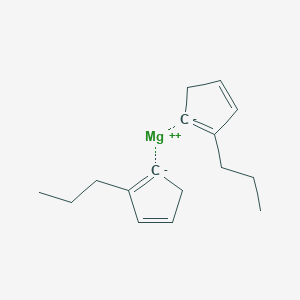
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
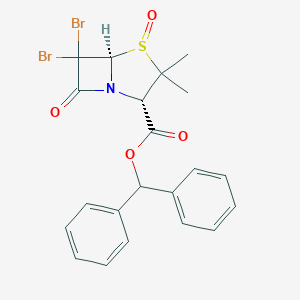
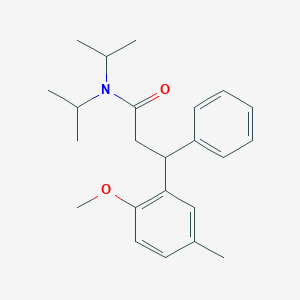
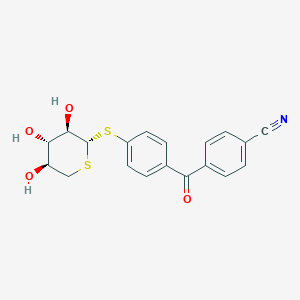

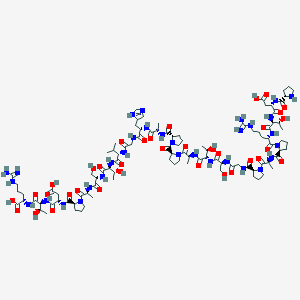
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)


